An In-depth Technical Guide to 6-Hepten-3-ol: Structure, Properties, Synthesis, and Analysis
An In-depth Technical Guide to 6-Hepten-3-ol: Structure, Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 6-hepten-3-ol, a bifunctional organic molecule featuring both a hydroxyl group and a terminal alkene. While not a widely commercialized pharmaceutical agent itself, its structure represents a common motif in natural products and synthetic intermediates. Therefore, a thorough understanding of its properties and reactivity serves as an excellent case study for researchers, chemists, and professionals in drug development. This document will delve into the molecule's fundamental chemical properties, spectroscopic signature, logical synthetic pathways, and core safety considerations, grounding all claims in established chemical principles and authoritative data.
Part 1: Molecular Structure and Physicochemical Profile
6-Hepten-3-ol (CAS No. 19781-77-2) is an unsaturated aliphatic alcohol.[1] Its structure consists of a seven-carbon chain with a hydroxyl (-OH) group located at the third carbon and a carbon-carbon double bond between the sixth and seventh carbons.[1][2] This combination of functional groups dictates its chemical behavior, allowing for reactions characteristic of both alcohols and alkenes.
The presence of a stereocenter at the third carbon (C3), which is bonded to four different groups (hydroxyl, ethyl, hydrogen, and but-3-en-1-yl), means that 6-hepten-3-ol is a chiral molecule and exists as a pair of enantiomers, (R)-6-hepten-3-ol and (S)-6-hepten-3-ol.
Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | hept-6-en-3-ol | PubChem[2] |
| CAS Number | 19781-77-2 | PubChem[2] |
| Molecular Formula | C₇H₁₄O | Guidechem[3], PubChem[2] |
| Molecular Weight | 114.19 g/mol | Guidechem[3], PubChem[2] |
| Canonical SMILES | CCC(CCC=C)O | PubChem[2][4] |
| InChI Key | XFXWEAWJVWCOBF-UHFFFAOYSA-N | PubChem[2][4] |
Physicochemical Properties
The physical properties of 6-hepten-3-ol are reflective of a small, polar alcohol. Its hydroxyl group allows for hydrogen bonding, leading to a higher boiling point than a non-polar alkane of similar molecular weight.
| Property | Value | Source |
| Boiling Point | 155.0 °C (at 760 mmHg) | The Good Scents Company[5] |
| Vapor Pressure | 0.697 mmHg (at 25 °C) | Guidechem[3] |
| Refractive Index | 1.431 - 1.437 (at 20 °C) | The Good Scents Company[5] |
| pKa | 15.20 ± 0.20 (Predicted) | Guidechem[3] |
| XLogP3-AA | 2.0 | PubChem[4] |
Spectroscopic Characterization: A Validating Signature
Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized molecule. The expected spectral data for 6-hepten-3-ol provides a unique fingerprint arising from its distinct functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different hydrogen environments. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H, ~3.6 ppm), signals for the terminal alkene protons (C7-H₂, ~4.9-5.1 ppm and C6-H, ~5.7-5.9 ppm), and various signals in the upfield region (0.9-2.2 ppm) for the aliphatic protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of seven distinct carbon atoms. Diagnostic peaks would include the carbon attached to the hydroxyl group (C3) at approximately 70-75 ppm, the two alkene carbons (C6 and C7) in the 114-140 ppm range, and the remaining aliphatic carbons in the upfield 10-40 ppm region.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A medium-intensity peak around 1640 cm⁻¹ corresponds to the C=C stretching of the alkene, and sharp peaks just above 3000 cm⁻¹ are indicative of the C-H stretches of the sp² hybridized carbons of the alkene.[2]
-
Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 114. Key fragmentation patterns would likely include the loss of water (m/z 96) and cleavage adjacent to the alcohol, leading to characteristic fragments. NIST data indicates top peaks at m/z 41, 59, and 67.[2]
Part 2: Synthesis and Reactivity
The structure of 6-hepten-3-ol lends itself to a straightforward and logical synthetic approach, primarily through nucleophilic addition to an aldehyde.
Retrosynthetic Analysis and Synthetic Strategy
A common and effective method for forming carbon-carbon bonds and introducing a secondary alcohol is the Grignard reaction. Retrosynthetic analysis of 6-hepten-3-ol points to a disconnection at the C3-C4 bond. This reveals two commercially available starting materials: butanal and an allyl Grignard reagent (allylmagnesium bromide).
This strategy is advantageous due to the high nucleophilicity of the Grignard reagent and the electrophilicity of the aldehyde's carbonyl carbon, leading to a reliable C-C bond formation.
Caption: Retrosynthetic analysis of 6-Hepten-3-ol via a Grignard disconnection.
Representative Synthetic Protocol: Grignard Synthesis
This protocol describes a self-validating laboratory-scale synthesis of 6-hepten-3-ol. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 6-hepten-3-ol from butanal and allylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Butanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Methodology:
-
Grignard Reagent Preparation:
-
Step 1.1: Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon). This is critical as Grignard reagents react vigorously with water.
-
Step 1.2: Place magnesium turnings in the round-bottom flask.
-
Step 1.3: Add a solution of allyl bromide in anhydrous ether to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling or cloudiness).
-
Step 1.4: Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents the exothermic reaction from becoming uncontrollable.
-
Step 1.5: After addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of allylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Step 2.1: Cool the Grignard solution in an ice bath. This is to moderate the highly exothermic reaction with the aldehyde.
-
Step 2.2: Add a solution of butanal in anhydrous ether to the dropping funnel.
-
Step 2.3: Add the butanal solution dropwise to the cooled, stirring Grignard reagent. A precipitate (the magnesium alkoxide salt) will form.
-
Step 2.4: After addition, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Step 3.1: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution. This acidic quench protonates the alkoxide to form the alcohol and converts the magnesium salts into water-soluble forms, avoiding the formation of magnesium hydroxide gels that can complicate extraction.
-
Step 3.2: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Step 3.3: Extract the aqueous layer with additional diethyl ether to recover any dissolved product.
-
Step 3.4: Combine all organic layers and dry over anhydrous magnesium sulfate. This removes residual water.
-
Step 3.5: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
Step 3.6: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure 6-hepten-3-ol.
-
Chemical Reactivity
The bifunctional nature of 6-hepten-3-ol allows for a range of chemical transformations at either the alcohol or the alkene moiety.[6]
-
Reactions of the Alcohol Group:
-
Oxidation: As a secondary alcohol, 6-hepten-3-ol can be oxidized to the corresponding ketone, 6-hepten-3-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[7] Stronger oxidizing agents like potassium dichromate would likely also oxidize the alkene.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters (Fischer esterification).[7]
-
-
Reactions of the Alkene Group:
-
Hydrogenation: The terminal double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ni catalyst) to yield heptan-3-ol.
-
Electrophilic Addition: The alkene can undergo addition reactions with electrophiles like halogens (e.g., Br₂) to form a dihalide, or with hydrogen halides (HBr, HCl) following Markovnikov's rule.
-
Epoxidation: Reaction with a peroxy acid like m-CPBA will form an epoxide at the site of the double bond.
-
Caption: Key chemical reactions of 6-Hepten-3-ol.
Part 3: Safety, Handling, and Applications
Safety and Hazard Profile
As with any chemical reagent, proper handling of 6-hepten-3-ol is essential. According to the Globally Harmonized System (GHS) classifications, it is a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Use in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.[8][9][10]
Applications in Research and Development
While not a final drug product, 6-hepten-3-ol and similar unsaturated alcohols are valuable intermediates in organic synthesis.[1] Their bifunctional nature allows for sequential or selective modification, making them useful building blocks for constructing more complex molecular architectures.[1]
-
Fragrance and Flavor Industry: The structural motifs present in 6-hepten-3-ol are found in various natural products used in the fragrance industry.[1]
-
Polymer Science: The presence of both a hydroxyl group and a polymerizable alkene means it can be studied as a potential co-monomer to introduce specific functionalities into polymer chains.[1]
-
Model for Mechanistic Studies: Its relatively simple structure makes it a good substrate for studying the mechanisms of catalytic reactions, such as selective oxidation or isomerization.[1] For drug development professionals, understanding the metabolism of such structures is important, as unsaturated alcohols can be enzymatically oxidized in the liver to reactive α,β-unsaturated aldehydes or ketones.[11]
Conclusion
6-Hepten-3-ol serves as a quintessential example of a simple, bifunctional molecule that is foundational to organic chemistry. Its well-defined structure, predictable spectroscopic properties, and logical synthesis routes make it an ideal subject for both pedagogical purposes and as a versatile building block in synthetic research. For scientists in the pharmaceutical and chemical industries, a firm grasp of the principles demonstrated by this molecule—from Grignard synthesis and spectroscopic interpretation to the predictable reactivity of its functional groups—is an indispensable part of the toolkit for molecular design and development.
References
-
The Good Scents Company. 1-hepten-3-ol, 4938-52-7. [Link]
-
PubChem. 6-Hepten-3-ol | C7H14O | CID 140608. [Link]
-
PubChemLite. 6-hepten-3-ol (C7H14O). [Link]
-
PubChem. 6-Hepten-3-one | C7H12O | CID 137641. [Link]
-
NIST Chemistry WebBook. 6-Hepten-3-ol, 4-methyl-. [Link]
-
Chemistry LibreTexts. Unsaturated Alcohols - Alkenols. [Link]
-
Lancashire, D. et al. Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols. [Link]
-
YouTube. What Are Unsaturated Alcohols?. [Link]
-
BYJU'S. Types of Alcohols – Primary, Secondary and Tertiary Alcohols. [Link]
-
Mirante Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
NIST Chemistry WebBook. 2-Methyl-6-hepten-3-ol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Hepten-3-ol | C7H14O | CID 140608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - 6-hepten-3-ol (C7H14O) [pubchemlite.lcsb.uni.lu]
- 5. 1-hepten-3-ol, 4938-52-7 [thegoodscentscompany.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
